molecular formula C12H9Cl3N4OS B3916118 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide

2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide

Cat. No. B3916118
M. Wt: 363.6 g/mol
InChI Key: PLXROUFJENBMCU-HAVNEIBRSA-N
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Description

2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide, also known as ATB-346, is a novel compound that has been developed as a potential anti-inflammatory drug. This compound has been shown to have promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide involves the inhibition of COX-2, which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide reduces the production of these mediators and thereby reduces inflammation and pain. Unlike traditional NSAIDs, which also inhibit COX-1, 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide is selective for COX-2, which is thought to be responsible for its reduced gastrointestinal toxicity.
Biochemical and Physiological Effects:
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. These effects are believed to be due to the selective inhibition of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. In addition to its anti-inflammatory and analgesic effects, 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide has also been shown to have antioxidant properties, which may contribute to its overall therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide for lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition without the confounding effects of COX-1 inhibition. In addition, the reduced gastrointestinal toxicity of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide compared to traditional NSAIDs may make it a safer option for use in lab experiments. However, one limitation of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide. One area of interest is the evaluation of its efficacy in clinical trials for the treatment of various inflammatory conditions, including osteoarthritis and rheumatoid arthritis. Another area of interest is the investigation of its potential use in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide and to better understand its biochemical and physiological effects.

Scientific Research Applications

2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide has been extensively studied in preclinical models of inflammation and pain. It has been shown to have potent anti-inflammatory and analgesic effects, and it is believed to act through a novel mechanism of action that involves the inhibition of the enzyme cyclooxygenase-2 (COX-2) without affecting the related enzyme COX-1. This selective inhibition of COX-2 is thought to be responsible for the reduced gastrointestinal toxicity seen with 2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

properties

IUPAC Name

2-amino-4-methyl-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N4OS/c1-5-10(21-12(16)18-5)11(20)19-17-4-6-7(13)2-3-8(14)9(6)15/h2-4H,1H3,(H2,16,18)(H,19,20)/b17-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXROUFJENBMCU-HAVNEIBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide
Reactant of Route 2
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide
Reactant of Route 3
2-amino-4-methyl-N'-(2,3,6-trichlorobenzylidene)-1,3-thiazole-5-carbohydrazide

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